2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1259974-67-8
VCID: VC7238916
InChI: InChI=1S/C9H9F2NO3/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,12H2,1H3,(H,13,14)
SMILES: COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.172

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid

CAS No.: 1259974-67-8

Cat. No.: VC7238916

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.172

* For research use only. Not for human or veterinary use.

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid - 1259974-67-8

Specification

CAS No. 1259974-67-8
Molecular Formula C9H9F2NO3
Molecular Weight 217.172
IUPAC Name 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid
Standard InChI InChI=1S/C9H9F2NO3/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,12H2,1H3,(H,13,14)
Standard InChI Key KSEVPTJSGOGAMU-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid (CAS: 2377033-02-6) is structurally characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and an acetic acid side chain bearing an amino group at the α-carbon . Its molecular formula is C₉H₈F₂NO₃, with a molecular weight of 239.17 g/mol .

Table 1: Key Identifiers of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic Acid

PropertyValueSource
CAS Number2377033-02-6
Molecular FormulaC₉H₈F₂NO₃
Molecular Weight239.17 g/mol
MDL NumberMFCD04115927 (related compound)

The compound’s hydrochloride salt (CAS: 134722-07-9) is also commercially available, with a molecular weight of 217.65 g/mol (C₉H₁₂ClNO₃) .

Stereochemical Considerations

While specific stereochemical data for this compound is limited, structural analogs like 2-amino-2-(4-methoxyphenyl)acetic acid exhibit chirality at the α-carbon, suggesting potential enantiomeric forms . The presence of fluorine atoms may influence conformational stability due to their electronegativity and steric effects .

Synthesis and Manufacturing

Industrial Production

Suppliers such as Guangdong Raffles Pharma Tech Co., Ltd. and Sichuan Huafamei Co., Ltd. list the hydrochloride salt of this compound, indicating scale-up capabilities for research quantities . Lead times for custom synthesis typically range from 4–6 weeks, with volume discounts available for orders exceeding 5× standard pack sizes .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form (CAS: 134722-07-9) exhibits solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), with recommended storage at –20°C to prevent degradation . The free acid form likely has limited aqueous solubility due to its aromatic and fluorinated substituents, necessitating alkaline solutions or organic solvents for handling .

Table 2: Physicochemical Data for Related Compounds

CompoundSolubilitylog PReference
2-(2,6-Difluoro-4-methoxyphenyl)acetic acidDMSO, methanol1.74
2-Amino-2-(4-methoxyphenyl)acetic acidWater (pH-adjusted)0.89

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–F stretches (1100–1000 cm⁻¹) .

  • NMR: ¹⁹F NMR would show distinct signals for the two fluorine atoms at δ –110 to –120 ppm (ortho-fluorines), while ¹H NMR would feature a singlet for the methoxy group at δ ~3.8 ppm .

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s structure suggests utility as a building block for kinase inhibitors or antimicrobial agents, leveraging the fluorine atoms’ ability to enhance metabolic stability and membrane permeability . Its amino and carboxylic acid functionalities enable conjugation to peptides or prodrugs, as seen in derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid .

Material Science

Fluorinated aromatic compounds are increasingly used in liquid crystal displays (LCDs) and organic semiconductors. The methoxy and amino groups may facilitate π-stacking interactions, making this compound a candidate for exploratory materials research .

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